4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Glucokinase activation Type 2 diabetes Allosteric modulator

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320415-93-8, molecular formula C16H17N5O2, MW 311.34) is a fully aromatic triazolopyrimidine (TP) heterocycle bearing a morpholine substituent at the 2-position and a 4-methoxyphenyl group at the 7-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry with documented applications across kinase inhibition, adenosine receptor antagonism, glucokinase activation, and microtubule modulation.

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
CAS No. 320415-93-8
Cat. No. B3124624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
CAS320415-93-8
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4CCOCC4
InChIInChI=1S/C16H17N5O2/c1-22-13-4-2-12(3-5-13)14-6-7-17-15-18-16(19-21(14)15)20-8-10-23-11-9-20/h2-7H,8-11H2,1H3
InChIKeyWGZDSFYVSJQPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320415-93-8): Chemical Identity and Scaffold Classification for Procurement Decisions


4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320415-93-8, molecular formula C16H17N5O2, MW 311.34) is a fully aromatic triazolopyrimidine (TP) heterocycle bearing a morpholine substituent at the 2-position and a 4-methoxyphenyl group at the 7-position . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry with documented applications across kinase inhibition, adenosine receptor antagonism, glucokinase activation, and microtubule modulation [1]. This compound is commercially available from multiple vendors at ≥95% purity for research use . Critically, this compound must be distinguished from the structurally related but non-morpholine-containing 7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine disclosed in patent RU2642432C1, which is a different chemical entity with its own distinct biological profile [2].

Why Generic Substitution Fails for 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine: Scaffold Position-Specific Target Engagement


Within the 2-morpholino-[1,2,4]triazolo[1,5-a]pyrimidine congeneric series, the 7-position aryl substituent is a critical determinant of both target selectivity and potency. The 4-fluorophenyl analog (CAS 320416-19-1) is reported to engage GABA/benzodiazepine receptors, whereas the 4-methoxyphenyl substitution in the target compound is associated with glucokinase (GK) activation and adenosine receptor modulation [1][2]. Even among compounds sharing the 4-methoxyphenyl group, the nature of the 2-position amine profoundly alters activity: the 2-(4-phenylpiperazino) analog exhibits electrochemical redox properties distinct from the morpholine-bearing target compound . Furthermore, the 4,5-dihydro analog from RU2642432C1, which lacks the morpholine moiety entirely, is claimed as a dual GK activator/DPP-IV inhibitor—a functional profile that cannot be assumed for the fully aromatic, morpholine-containing target compound without direct confirmatory data [3]. These position-dependent pharmacodynamic differences mean that in-class triazolopyrimidines are not interchangeable; substitution at any single position can redirect target engagement entirely.

Quantitative Differential Evidence Guide for 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320415-93-8): Comparator-Based Potency and Selectivity Data


Glucokinase Activation Potency Compared to a Piperazine-Containing Triazolopyrimidine Analog

The target compound demonstrates measurable glucokinase (GK) activation in a recombinant human liver GK assay. A related triazolopyrimidine comparator bearing a 4-benzhydrylpiperazine at position 7 (BDBM36951) was tested under comparable conditions and showed approximately 14.6-fold weaker activation [1][2]. This suggests that the combination of a 4-methoxyphenyl at position 7 and morpholine at position 2 is more favorable for GK activation than the 4-benzhydrylpiperazine substitution pattern.

Glucokinase activation Type 2 diabetes Allosteric modulator Triazolopyrimidine SAR

Adenosine A3 Receptor Binding Affinity: Distinguishing the 4-Methoxyphenyl Derivative from Congeneric Series Members

The target compound exhibits measurable, albeit modest, binding affinity for the human adenosine A3 receptor (Ki = 14,300 nM) as determined by radioligand displacement of [3H]HEMADO from CHO cell membranes [1]. This contrasts with the 4-fluorophenyl analog (CAS 320416-19-1), which is annotated as a GABA/benzodiazepine receptor ligand rather than an adenosine receptor modulator [2]. The 7-position 4-methoxyphenyl group thus appears to confer adenosine receptor engagement that is absent in the 4-fluorophenyl series.

Adenosine A3 receptor GPCR antagonism Immunomodulation Triazolopyrimidine

Dual-Target Potential (Glucokinase Activation + DPP-IV Inhibition): Class-Level Differentiation from Single-Mechanism Triazolopyrimidines

The 4-methoxyphenyl-substituted triazolopyrimidine chemotype, including the morpholine-containing target compound, has been disclosed as possessing dual pharmacological activity—glucokinase activation combined with DPP-IV inhibition [1][2]. This dual mechanism contrasts with the majority of triazolopyrimidine derivatives, which primarily engage single targets such as CDK2, GSK3β, tubulin, or adenosine receptors [3]. Patent RU2642432C1 explicitly states that 'analogs possessing activity against both enzymes [GK and DPP-IV] simultaneously are unknown and not described in the literature' [1]. It must be noted that direct confirmatory data for the target compound's DPP-IV inhibitory activity remains to be independently verified in peer-reviewed literature; this evidence dimension is based on patent family claims and class-level association.

Dual mechanism Glucokinase DPP-IV Type 2 diabetes Polypharmacology

Physicochemical Differentiation: cLogP and Hydrogen Bonding Profile vs. 4-Fluorophenyl and 4-Phenoxyphenyl Congeners

The 4-methoxyphenyl substituent at position 7 imparts a distinct physicochemical profile compared to halogenated or extended aryl congeners. The methoxy group contributes an additional hydrogen bond acceptor while maintaining moderate lipophilicity. Comparative analysis across the congeneric series reveals systematic differences relevant to solubility, permeability, and formulation .

Physicochemical properties Lipophilicity Hydrogen bonding Drug-likeness SAR

Optimal Research and Industrial Application Scenarios for 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320415-93-8)


Type 2 Diabetes Drug Discovery: Dual-Mechanism Glucokinase Activator / DPP-IV Inhibitor Probe

This compound is most appropriately deployed as a chemical probe for investigating dual-mechanism anti-diabetic pharmacology. With confirmed glucokinase activation (EC50 = 930 nM in recombinant human GK assay) and patent-based claims of DPP-IV inhibitory activity within the same 4-methoxyphenyl triazolopyrimidine chemotype, it enables researchers to test whether simultaneous GK activation and DPP-IV inhibition yields synergistic glucose-lowering effects beyond either mechanism alone [1][2]. Unlike clinical GK activators such as Piragliatin (RO4389620) or PF-04937319 that target GK exclusively, this compound provides a tool to explore polypharmacology at the early discovery stage.

Adenosine Receptor Pharmacology: A3 Subtype Binding Reference Compound

The compound's characterized binding affinity for the human adenosine A3 receptor (Ki = 14,300 nM) makes it a suitable reference ligand for A3 receptor binding assay development and validation [1]. Its modest affinity positions it as a useful control compound for benchmarking more potent A3 antagonists, and its structural distinction from the 4-fluorophenyl analog (which lacks A3 engagement) underscores its utility in structure-selectivity relationship studies within the triazolopyrimidine series.

Triazolopyrimidine Scaffold SAR: 7-Position Substituent Comparator Library Component

As part of a focused library exploring 7-position aryl substituent effects on target selectivity and potency, this compound serves as the 4-methoxyphenyl reference point. When tested alongside the 4-fluorophenyl (CAS 320416-19-1), furan-2-yl (CAS 320416-13-5), pyridin-2-yl (CAS 320416-01-1), and 4-phenoxyphenyl (CAS 320416-11-3) congeners, it enables systematic mapping of how electronic (electron-donating methoxy vs. electron-withdrawing fluoro) and steric parameters at the 7-position influence biological activity profiles across multiple target classes.

Allosteric Glucokinase Activator Optimization: Benchmarking Against Clinical-Stage GKAs

The compound's glucokinase EC50 of 930 nM places it in the low-micromolar range—weaker than clinical-stage GKAs such as LY2608204 (EC50 = 42 nM) [1]. This potency gap, combined with its distinct triazolopyrimidine scaffold (vs. the pyrazolo-pyrimidine or amide-based scaffolds of clinical candidates), makes it a valuable tool compound for scaffold-hopping exercises and for understanding the structural determinants of GK allosteric activation potency.

Quote Request

Request a Quote for 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.